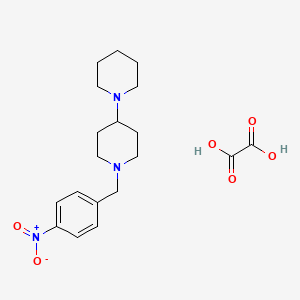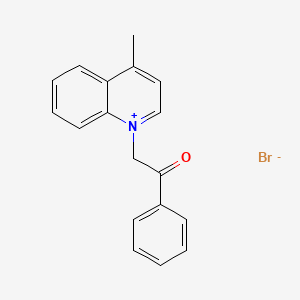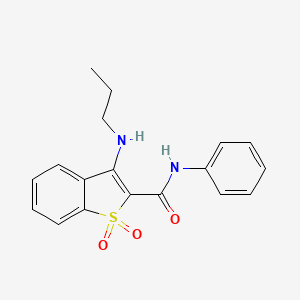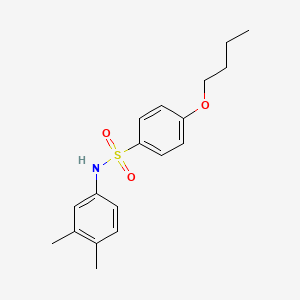![molecular formula C21H22F2N4O4 B5156581 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine, also known as F-18 FP-CIT, is a radiopharmaceutical drug that is used in the diagnosis of Parkinson's disease and other movement disorders. The drug is a dopamine transporter (DAT) imaging agent that is used to measure the density of DAT in the brain.
作用机制
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT binds to the DAT in the brain, which is responsible for the reuptake of dopamine. By binding to the DAT, 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT allows for the visualization of the density of DAT in the brain. The density of DAT in the brain is an important biomarker for Parkinson's disease and other movement disorders.
Biochemical and Physiological Effects:
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has no known biochemical or physiological effects on the body. The drug is rapidly eliminated from the body through the urinary system, and its half-life is approximately 110 minutes.
实验室实验的优点和局限性
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has several advantages for lab experiments. The drug allows for the visualization of the density of DAT in the brain, which is an important biomarker for Parkinson's disease and other movement disorders. 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is also a highly sensitive imaging agent that can detect changes in DAT density that may not be visible with other imaging agents. However, 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has several limitations for lab experiments. The drug is expensive and requires specialized equipment for PET imaging. Additionally, the drug has a short half-life, which limits the amount of time available for imaging.
未来方向
There are several future directions for the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in scientific research. One potential future direction is the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in the diagnosis of other neurological disorders, such as dementia and Alzheimer's disease. Another potential future direction is the development of new imaging agents that are more sensitive and specific for DAT. Additionally, the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in preclinical studies may provide valuable insights into the pathophysiology of Parkinson's disease and other movement disorders.
合成方法
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is synthesized through a multistep process that involves the reaction of 4-nitrophenylmorpholine with 2-fluoro-5-(4-bromobenzoyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate and 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine fluoride in the presence of a phase transfer catalyst to yield the final product.
科学研究应用
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is primarily used in the diagnosis of Parkinson's disease and other movement disorders. The drug is administered intravenously, and its uptake in the brain is measured using positron emission tomography (PET) imaging. PET imaging allows for the visualization of the density of DAT in the brain, which is an important biomarker for Parkinson's disease and other movement disorders.
属性
IUPAC Name |
[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O4/c22-16-3-1-15(2-4-16)21(28)26-7-5-24(6-8-26)19-14-18(25-9-11-31-12-10-25)17(23)13-20(19)27(29)30/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVQLCDERLBMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)

![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)


![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)